An In-Depth Technical Guide to Ethyl 2-Cyano-2-Ethylbutanoate
An In-Depth Technical Guide to Ethyl 2-Cyano-2-Ethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-Cyano-2-Ethylbutanoate (CAS No. 1619-56-3), a versatile building block in organic synthesis with significant potential in the pharmaceutical and chemical industries. This document delves into its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety considerations. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and process development, offering both foundational knowledge and practical insights into the utilization of this compound.
Introduction: The Strategic Importance of α,α-Disubstituted α-Cyanoesters
α-Cyanoesters are a class of organic compounds characterized by the presence of a nitrile and an ester functional group attached to the same carbon atom. The acidity of the α-proton makes these compounds valuable nucleophiles in a variety of carbon-carbon bond-forming reactions. While simple α-cyanoesters like ethyl cyanoacetate are widely used, the introduction of two alkyl substituents at the α-position, as in Ethyl 2-Cyano-2-Ethylbutanoate, creates a quaternary carbon center. This structural motif is of particular interest in medicinal chemistry, as it can impart unique conformational constraints and metabolic stability to drug candidates.
This guide focuses specifically on Ethyl 2-Cyano-2-Ethylbutanoate, providing the in-depth technical information necessary for its effective application in research and development.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in any experimental setting. The key identifiers and physicochemical properties of Ethyl 2-Cyano-2-Ethylbutanoate are summarized below.
| Property | Value | Source |
| CAS Number | 1619-56-3 | [PubChem][1] |
| IUPAC Name | ethyl 2-cyano-2-ethylbutanoate | [PubChem][1] |
| Molecular Formula | C₉H₁₅NO₂ | [PubChem][1] |
| Molecular Weight | 169.22 g/mol | [PubChem][1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Predicted to be in the range of 210-230 °C at atmospheric pressure. | |
| Solubility | Expected to be soluble in a wide range of organic solvents. |
Synthesis of Ethyl 2-Cyano-2-Ethylbutanoate: A Step-by-Step Protocol
The synthesis of Ethyl 2-Cyano-2-Ethylbutanoate is most effectively achieved through the sequential alkylation of a suitable starting material, such as ethyl cyanoacetate or ethyl 2-cyanobutanoate. The acidic nature of the α-proton allows for its removal by a strong base to form a resonance-stabilized enolate, which then acts as a nucleophile to displace a halide from an alkylating agent.
Proposed Synthetic Pathway: Dialkylation of Ethyl Cyanoacetate
The most direct route involves the dialkylation of ethyl cyanoacetate with an ethyl halide. This is a two-step process where the first alkylation yields ethyl 2-cyanobutanoate, which is then subjected to a second alkylation.
Caption: Synthetic route to Ethyl 2-Cyano-2-Ethylbutanoate.
Detailed Experimental Protocol
This protocol is based on established procedures for the alkylation of cyanoacetates and is provided as a guideline for laboratory synthesis.[1]
Materials:
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Ethyl 2-cyanobutanoate (1 equivalent)
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Sodium ethoxide (NaOEt) (1.1 equivalents)
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Anhydrous Ethanol
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Ethyl iodide (EtI) (1.2 equivalents)
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Diethyl ether
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Sodium ethoxide is carefully added to the ethanol and stirred until fully dissolved.
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Substrate Addition: Ethyl 2-cyanobutanoate is added dropwise to the solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
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Alkylation: Ethyl iodide is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and a saturated aqueous ammonium chloride solution.
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Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is purified by vacuum distillation to afford Ethyl 2-Cyano-2-Ethylbutanoate as a colorless liquid.
Spectroscopic Characterization
Accurate structural elucidation is critical for confirming the identity and purity of a synthesized compound. The following section details the expected spectroscopic data for Ethyl 2-Cyano-2-Ethylbutanoate based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two equivalent ethyl groups attached to the quaternary carbon and the ethyl group of the ester moiety.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~1.9 | Quartet (q) | 4H | -C-CH₂ -CH₃ |
| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~0.9 | Triplet (t) | 6H | -C-CH₂-CH₃ |
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~170 | C =O (ester) |
| ~120 | C ≡N (nitrile) |
| ~62 | -O-C H₂-CH₃ |
| ~45 | Quaternary C |
| ~30 | -C-C H₂-CH₃ |
| ~14 | -O-CH₂-C H₃ |
| ~9 | -C-CH₂-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the nitrile and ester functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2240 | C≡N (nitrile) |
| ~1745 | C=O (ester) |
| 2800-3000 | C-H (aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
| m/z | Interpretation |
| 169 | [M]⁺ (Molecular ion) |
| 140 | [M - C₂H₅]⁺ |
| 124 | [M - OC₂H₅]⁺ |
| 96 | [M - COOC₂H₅]⁺ |
Reactivity and Applications in Drug Development
The synthetic utility of Ethyl 2-Cyano-2-Ethylbutanoate stems from the reactivity of its two key functional groups: the nitrile and the ester.
Caption: Key reactions of the nitrile and ester functional groups.
The presence of a quaternary carbon center makes this molecule a valuable precursor for the synthesis of sterically hindered and conformationally restricted molecules. In drug discovery, such features can lead to enhanced selectivity for biological targets and improved pharmacokinetic profiles. For instance, the reduction of the nitrile group to a primary amine, followed by further functionalization, can lead to the synthesis of novel amino acid derivatives or chiral ligands.
While specific examples of the use of Ethyl 2-Cyano-2-Ethylbutanoate in the synthesis of marketed drugs are not widely documented, the structural motif it provides is found in various biologically active compounds. Its application as a building block in the synthesis of novel therapeutic agents is an active area of research.
Safety and Handling
Potential Hazards:
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Irritation: May cause irritation to the skin, eyes, and respiratory tract.
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Toxicity: May be harmful if swallowed or inhaled. The cyano group can potentially release hydrogen cyanide under certain conditions (e.g., strong acid).
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Flammability: Combustible liquid.
Recommended Safety Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Avoid contact with strong acids, bases, and oxidizing agents.
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In case of contact with skin or eyes, flush immediately with plenty of water and seek medical attention.
Conclusion
Ethyl 2-Cyano-2-Ethylbutanoate is a valuable and versatile building block for organic synthesis, particularly for the construction of molecules containing a quaternary carbon center. Its synthesis via the alkylation of readily available starting materials is straightforward. The presence of both a nitrile and an ester group offers multiple avenues for further chemical transformations, making it a powerful tool for the synthesis of complex target molecules in the pharmaceutical and chemical industries. This guide provides a solid foundation for researchers and professionals to understand and effectively utilize this important chemical intermediate.
References
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PubChem. Ethyl 2-cyano-2-ethylbutyrate. National Center for Biotechnology Information. [Link]
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Organic Syntheses. ETHYL CYANOACETATE. [Link]
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PubChem. Ethyl 2-cyanobutanoate. National Center for Biotechnology Information. [Link]
- Google Patents. Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine.
- Google Patents. Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
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DC Fine Chemicals. Safety Data Sheet for Ethyl cyanoacetate. [Link]
